

Application Notes and Protocols for Dimethyl Telluride in Semiconductor Doping

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Compound of Interest

Compound Name: Dimethyl telluride

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Introduction

Dimethyl telluride (DMTe), with the chemical formula $(\text{CH}_3)_2\text{Te}$, is an organometalluride compound utilized as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for the synthesis and doping of tellurium-containing compound semiconductors. Tellurium, a group VI element, serves as an effective n-type dopant in III-V compound semiconductors such as Gallium Arsenide (GaAs) and Indium Gallium Arsenide (InGaAs). When incorporated into the crystal lattice of these materials, tellurium atoms substitute for the group V element (e.g., Arsenic), donating a free electron to the conduction band and thereby increasing the n-type carrier concentration. This controlled introduction of impurities, or doping, is a fundamental process in the fabrication of semiconductor devices, enabling the precise tailoring of their electrical properties.

While detailed experimental data for **dimethyl telluride** as a dopant source is not widely available in public literature, extensive research has been conducted on the closely related precursor, diethyl telluride (DETe). The data and protocols presented herein are largely based on studies involving DETe, providing a strong foundational framework for the application of DMTe in semiconductor doping. The principles of MOCVD and the behavior of tellurium as an n-type dopant are directly translatable.

Applications of Dimethyl Telluride in n-Type Doping

The primary application of **dimethyl telluride** in semiconductor manufacturing is as a volatile and efficient source of tellurium for n-type doping during the epitaxial growth of thin films via MOCVD. The ability to achieve high carrier concentrations with low memory effect and a low diffusion coefficient makes tellurium an excellent choice for producing highly conductive n-type layers.[1]

Key application areas include:

- **III-V Compound Semiconductors:** DMTe is used for n-type doping of binary, ternary, and quaternary III-V materials, including:
 - **Gallium Arsenide (GaAs):** Creating n-type GaAs layers for various electronic and optoelectronic devices.
 - **Indium Gallium Arsenide (InGaAs):** Doping InGaAs for applications in high-electron-mobility transistors (HEMTs) and photodetectors.
 - **Indium Phosphide (InP):** Tellurium is an effective n-type dopant for InP-based devices.
- **II-VI Compound Semiconductors:** While primarily used in III-V materials, tellurium precursors can also be employed in the doping of II-VI semiconductors, though this is less common for creating n-type conductivity.

The use of tellurium as a dopant offers advantages over other common n-type dopants like silicon, particularly in achieving higher carrier concentrations before saturation.

Data Presentation: Electrical Properties of Tellurium-Doped Semiconductors

The following tables summarize quantitative data from MOCVD growth of III-V semiconductors using a tellurium precursor. This data, obtained from studies using diethyl telluride (DETe), is representative of the results that can be expected when using an organotellurium source for n-type doping.

Table 1: Electrical Properties of Te-doped $\text{In}_{0.53}\text{Ga}_{0.47}\text{As}$ grown on InP Substrate[2]

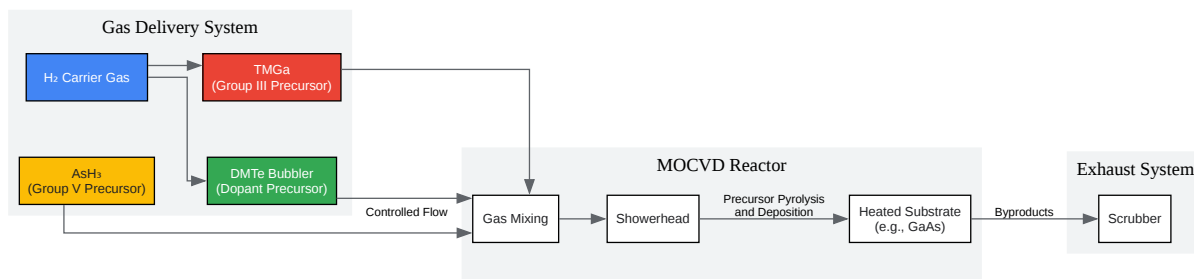
DETe Molar Flow Rate ($\mu\text{mol/min}$)	V/III Ratio	Sheet Resistance (Ω/sq)	Mobility ($\text{cm}^2/\text{V}\cdot\text{s}$)	Active Electron Density ($\times 10^{19} \text{ cm}^{-3}$)	Tellurium Concentration ($\times 10^{19} \text{ cm}^{-3}$)	Activation Efficiency (%)
0.024	44	13.6	1310	3.5	5.8	60.3
0.13	44	43.5	1100	1.3	6.6	19.6
0.13	22	13.8	1320	3.4	5.7	59.6
1.2	44	24.4	1110	2.3	10	23.0

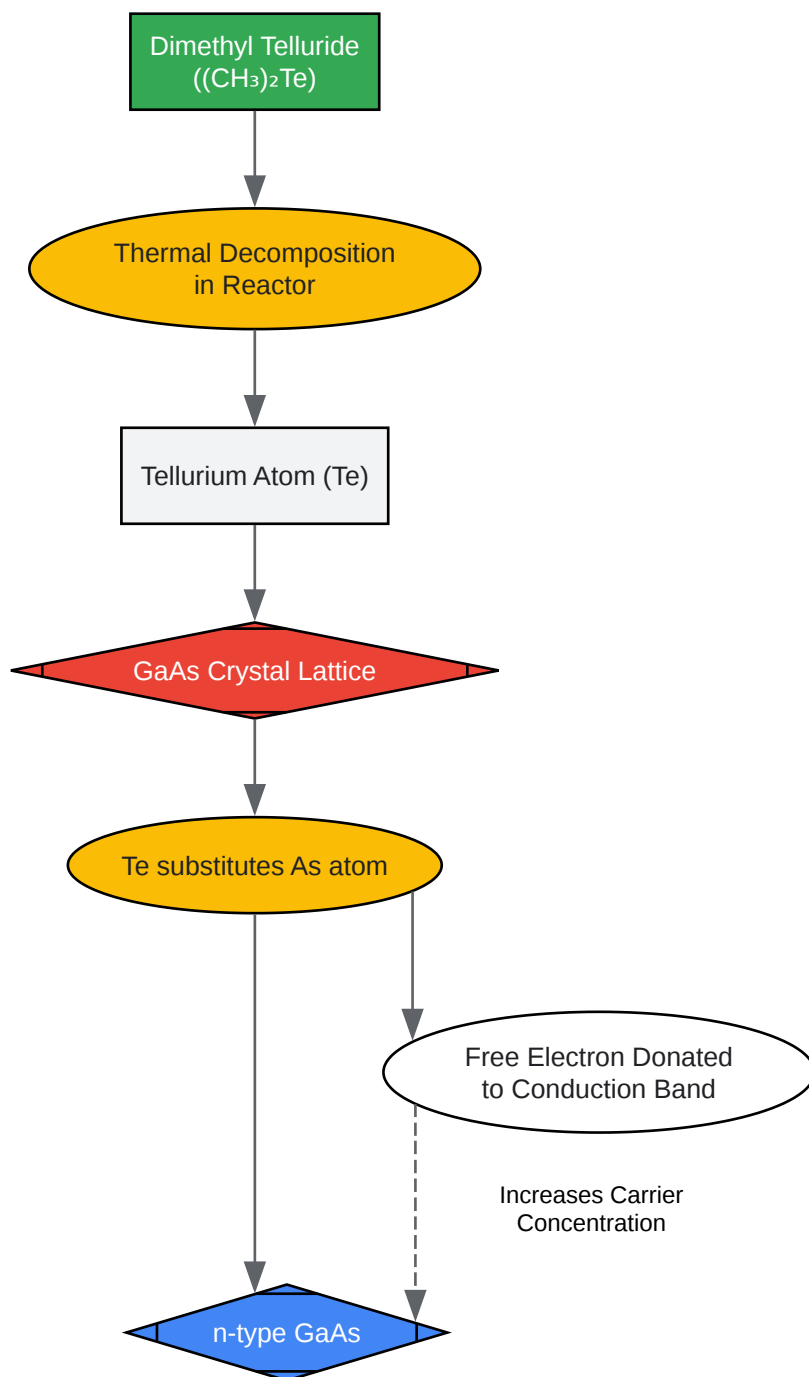
Table 2: Electrical Properties of Te-doped GaAs

Precursor	Growth Temperature ($^{\circ}\text{C}$)	Carrier Concentration (cm^{-3})	Mobility ($\text{cm}^2/\text{V}\cdot\text{s}$)
DETe	550	$1 \times 10^{18} - 5 \times 10^{18}$	2000 - 3000
DETe	600	$5 \times 10^{17} - 2 \times 10^{18}$	3000 - 4000

Note: Specific quantitative data for DMTe doping of GaAs is limited in publicly available literature. The data presented is a general representation based on typical results for tellurium doping.

Mandatory Visualizations





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